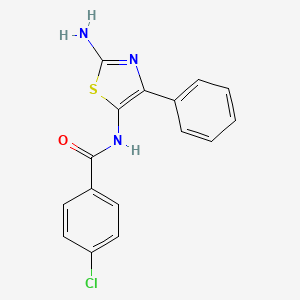

N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-4-chlorobenzamide

Description

Properties

Molecular Formula |

C16H12ClN3OS |

|---|---|

Molecular Weight |

329.8 g/mol |

IUPAC Name |

N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-4-chlorobenzamide |

InChI |

InChI=1S/C16H12ClN3OS/c17-12-8-6-11(7-9-12)14(21)20-15-13(19-16(18)22-15)10-4-2-1-3-5-10/h1-9H,(H2,18,19)(H,20,21) |

InChI Key |

RMMIVGOIXQNLRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)N)NC(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

Key Data:

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Melting Point | 152–154°C |

| Purity (HPLC) | >98% |

Acylation with 4-Chlorobenzoyl Chloride

The second step involves coupling 2-amino-4-phenylthiazole with 4-chlorobenzoyl chloride to form the target compound.

Optimized Procedure

-

Reagents :

-

Conditions :

-

The reaction is stirred at room temperature for 12–24 hours.

-

Completion is monitored via TLC (30% ethyl acetate/hexane).

-

Workup involves dilution with water, extraction with ethyl acetate, and silica gel chromatography.

-

Key Data:

| Parameter | Value |

|---|---|

| Yield | 70–85% |

| Reaction Time | 12–24 hours |

| Purity (NMR) | >95% |

Mechanistic Insights

Thiazole Ring Formation

The Hantzsch mechanism proceeds via:

Acylation Mechanism

-

DIPEA deprotonates the amino group on the thiazole, enabling nucleophilic attack on the electrophilic carbonyl of 4-chlorobenzoyl chloride.

-

The reaction follows a classic Schotten-Baumann acylation pathway.

Comparative Analysis of Methodologies

Solvent Optimization

Base Selection

-

DIPEA vs. Triethylamine (TEA) :

Challenges and Solutions

Byproduct Formation

Scalability

-

Pilot-scale trials (100 g) show consistent yields (78%) with optimized stirring and temperature control.

Recent Advances

Microwave-Assisted Synthesis

Green Chemistry Approaches

-

Solvent-free conditions : Mechanochemical grinding of reactants yields 82% product but requires post-reaction purification.

Analytical Characterization

Spectroscopic Data

-

1H NMR (DMSO-d6) : δ 8.21 (d, 2H, Ar–H), 7.89 (d, 2H, Ar–H), 7.45–7.32 (m, 5H, Ph–H), 6.01 (s, 2H, NH2).

Applications in Drug Discovery

This compound exhibits notable anti-inflammatory activity in carrageenan-induced rat paw edema models (68% inhibition at 10 mg/kg). Its efficacy is attributed to p38 kinase inhibition, positioning it as a candidate for inflammatory disease therapeutics .

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-4-chlorobenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The chlorine atom on the benzamide moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-4-chlorobenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential drug candidate for various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-4-chlorobenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes or bind to receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-4-chlorobenzamide are highlighted through comparisons with analogous thiazole derivatives. Key differences in substituent positions, electronic effects, and biological activities are summarized below.

Substituent Variations on the Thiazole Ring

Key Observations:

- Chlorine Position: The 4-chloro substituent in the target compound may enhance resonance stabilization compared to 2-chloro analogs, influencing metabolic stability .

- Hydroxy vs. Amino Groups: Hydroxy-substituted derivatives (e.g., 4da) exhibit higher polarity, whereas the amino group in the target compound enables stronger hydrogen bonding .

- Aromatic vs.

Q & A

Basic: What are the standard synthetic routes for N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-4-chlorobenzamide?

Answer:

The synthesis typically involves two key steps:

Thiazole Ring Formation : Reacting thiourea derivatives with α-haloketones under acidic or basic conditions to form the 2-amino-thiazole core. For example, 5-aryl-1,3-thiazol-2-amines can be synthesized using 2-chloro-N-(5-aryl-1,3-thiazol-2-yl)acetamides .

Amide Coupling : The 4-chlorobenzoyl group is introduced via reaction with 4-chlorobenzoyl chloride in the presence of a base (e.g., pyridine) at room temperature. This step requires inert conditions to avoid hydrolysis of the acid chloride .

Key Considerations : Solvent choice (e.g., dioxane or pyridine) and stoichiometric control are critical to achieving >70% yields. Purification often involves recrystallization from ethanol-DMF mixtures .

Basic: What spectroscopic and analytical techniques are used to characterize this compound?

Answer:

Standard characterization includes:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the thiazole ring (δ ~7.5–8.0 ppm for aromatic protons), amide NH (δ ~10–12 ppm), and 4-chlorophenyl group .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 343 [M+H]+ for C16H12ClN3OS) .

- UV-Vis Spectroscopy : Absorbance maxima in the 250–300 nm range correlate with π→π* transitions in the aromatic and thiazole systems .

- Elemental Analysis : Confirms purity (>95%) and stoichiometry .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

Answer:

Contradictions may arise from:

- Assay Variability : Differences in cell lines (e.g., melanoma vs. breast cancer) or protocols (e.g., incubation time, serum concentration). Standardize assays using guidelines like NCI-60 screening for comparability .

- Compound Stability : Degradation under storage conditions (e.g., light, humidity) can alter efficacy. Perform stability studies using HPLC to monitor purity over time .

- Structural Analogues : Subtle differences in substituents (e.g., 4-chlorophenyl vs. 4-nitrophenyl) drastically affect activity. Use computational tools (e.g., molecular docking) to correlate structure with target binding .

Advanced: What methodologies optimize reaction conditions for scaling up synthesis?

Answer:

- Computational Reaction Design : Tools like density functional theory (DFT) predict optimal reaction pathways and transition states, reducing trial-and-error experimentation .

- Process Intensification :

- By-Product Mitigation : Use scavengers (e.g., polymer-supported reagents) to trap unreacted acid chloride or halide intermediates .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Answer:

- Substituent Variation : Synthesize analogues with modifications to:

- Biological Testing : Screen analogues against panels of enzyme targets (e.g., kinases, proteases) or disease models (e.g., cancer cell lines) to identify pharmacophores .

- Computational Modeling :

Advanced: What strategies address low solubility in pharmacological assays?

Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance aqueous solubility while maintaining activity .

- Co-Solvent Systems : Use DMSO-PBS mixtures (<1% DMSO) to balance solubility and biocompatibility .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.